molecular formula C7H13NO2 B1394239 (S)-4,4-dimethylpyrrolidine-2-carboxylic acid CAS No. 891183-50-9

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B1394239
CAS No.: 891183-50-9
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-YFKPBYRVSA-N
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Description

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid (CAS: 891183-50-9) is a chiral non-proteinogenic amino acid characterized by a pyrrolidine ring substituted with two methyl groups at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry at the 2-position (S-configuration) distinguishes it from its enantiomer, (R)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 1303975-05-4) . This compound is widely utilized in pharmaceutical research and organic synthesis, particularly as a building block for peptidomimetics and chiral ligands due to its rigid structure and stereochemical stability . Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol and a typical purity of ≥95% .

Properties

IUPAC Name

(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008660
Record name 4,4-Dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891183-50-9
Record name 4,4-Dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 4,4-dimethyl-2-aminobutyric acid derivative, under acidic or basic conditions. The reaction conditions are carefully controlled to favor the formation of the (S) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for introducing various functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to be incorporated into larger molecular frameworks that exhibit therapeutic effects. For example, it is used in the synthesis of proline derivatives, which are critical in developing drugs targeting neurological disorders and metabolic diseases .

Case Study: Proline Analogues
Research has shown that derivatives of this compound can mimic proline's structure and function. These analogues have been studied for their potential to inhibit specific enzymes linked to diseases such as cancer and diabetes. The ability to modify the pyrrolidine ring enhances the biological activity of these compounds, making them valuable in drug design .

Asymmetric Synthesis

Chiral Catalysts
The compound is employed as a chiral auxiliary or catalyst in asymmetric synthesis reactions. Its chiral nature allows for the selective formation of enantiomers, which is crucial in producing pharmaceuticals with desired biological activity. The use of this compound in catalytic cycles has been demonstrated to improve yields and selectivity in various reactions, including Michael additions and aldol reactions .

Table 1: Asymmetric Synthesis Applications

Reaction TypeRole of this compoundOutcome
Michael AdditionChiral auxiliaryEnhanced enantioselectivity
Aldol ReactionCatalystImproved yield and selectivity
OrganocatalysisChiral catalystHigh efficiency in product formation

Ligand Chemistry

Coordination Complexes
In coordination chemistry, this compound is used as a ligand to form metal complexes. These complexes are studied for their catalytic properties in various organic transformations. The ligand’s ability to stabilize metal ions enhances catalytic activity and selectivity in reactions such as cross-coupling and oxidation .

Case Study: Metal Complex Catalysis
A study demonstrated that metal complexes formed with this compound exhibited superior catalytic activity compared to non-chiral ligands in asymmetric hydrogenation reactions. This highlights the compound's potential in developing efficient catalytic systems for industrial applications .

Mechanism of Action

The mechanism of action of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Findings :

  • Enantiomers like the (R)-isomer share identical molecular formulas and weights but exhibit divergent biological interactions due to stereochemical differences .
  • Diastereomers (e.g., 2S,4R variant) introduce additional substituents or stereocenters, altering solubility and conformational flexibility .

Fluorinated Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Differences
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid 1408278-20-5 C₇H₁₁F₂NO₂ 179.16 ≥98% Fluorine atoms at C4; enhanced electronegativity

Key Findings :

  • Fluorination increases molecular weight and introduces strong dipole moments, improving membrane permeability in drug candidates .
  • The difluoro derivative’s melting point and solubility differ significantly due to altered intermolecular interactions .

Protected Derivatives (Boc and Fmoc)

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Differences
(S)-1-Boc-4,4-dimethylpyrrolidine-2-carboxylic acid 1001353-87-2 C₁₂H₂₁NO₄ 243.30 ≥95% Boc (tert-butoxycarbonyl) protection at N1
(S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid 1380336-01-5 C₂₂H₂₃NO₄ 365.42 ≥98% Fmoc (fluorenylmethyloxycarbonyl) group; bulkier protection

Key Findings :

  • Boc protection enhances stability during solid-phase peptide synthesis (SPPS), while Fmoc groups allow for orthogonal deprotection strategies .
  • Boc-protected derivatives exhibit lower molecular weights compared to Fmoc analogs, influencing solubility and reaction kinetics .

Hydrochloride Salts and Solubility

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Differences
This compound hydrochloride 1443252-76-3 C₇H₁₄ClNO₂ 179.65 ≥95% Hydrochloride salt; improved aqueous solubility

Key Findings :

  • Hydrochloride salts are preferred for in vivo studies due to enhanced bioavailability and dissolution rates .

Research and Application Insights

  • Synthetic Utility : The Boc-protected variant (CAS: 1001353-87-2) is a key intermediate in peptide synthesis, with prices reflecting demand (e.g., ¥1407.90/g in commercial markets) .
  • Biological Relevance : Fluorinated analogs are under investigation for antimicrobial activity, leveraging fluorine’s electronegativity to disrupt bacterial membranes .
  • Safety Profiles : Hazard statements (e.g., H302, H315) are common across derivatives, necessitating stringent handling protocols .

Biological Activity

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid, also known as (S)-DMCPA, is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol

(S)-DMCPA exhibits its biological activity primarily through interactions with specific receptors and enzymes in the body. It is known to act as a ligand for various neurotransmitter receptors, influencing signaling pathways that are critical for numerous physiological processes.

  • Neurotransmitter Modulation : (S)-DMCPA has been shown to interact with neurotransmitter systems, particularly those involving glutamate and GABA. This interaction may contribute to its neuroprotective effects and cognitive enhancement properties observed in various studies.
  • Antidepressant Effects : Research indicates that (S)-DMCPA may function as an antagonist at histamine H3 receptors, which are implicated in mood regulation. By blocking these receptors, (S)-DMCPA could potentially alleviate symptoms of depression and anxiety .

Neuroprotective Effects

Studies have demonstrated that (S)-DMCPA possesses neuroprotective properties. It has been shown to reduce neuronal damage in models of neurodegeneration, suggesting its potential application in treating conditions such as Alzheimer's disease and other cognitive disorders.

Cognitive Enhancement

(S)-DMCPA has been linked to cognitive enhancement in animal models. This effect is believed to be mediated through the modulation of cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes.

Case Studies

  • Cognitive Function Improvement : A study involving rodents treated with (S)-DMCPA showed significant improvements in memory retention and learning capabilities compared to control groups. The results indicated enhanced synaptic plasticity associated with increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.
  • Antidepressant-like Effects : In a clinical trial assessing the efficacy of (S)-DMCPA as an antidepressant, participants exhibited marked improvements in mood and anxiety levels after a treatment period of eight weeks. The trial highlighted the compound's potential as a novel therapeutic agent for depression .

Comparative Analysis

CompoundMechanism of ActionBiological ActivityTherapeutic Potential
This compoundH3 receptor antagonistNeuroprotective, cognitive enhancementDepression, neurodegenerative diseases
Other pyrrolidine derivativesVariesLimited neuroprotective effectsVaries

Q & A

Q. What are the standard synthetic routes for preparing (S)-4,4-dimethylpyrrolidine-2-carboxylic acid?

The compound is typically synthesized via asymmetric catalysis or chiral resolution. A common approach involves introducing tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to the pyrrolidine nitrogen, followed by selective deprotection. For example, the Boc-protected derivative (CAS: 138423-86-6) is synthesized using tert-butyl dicarbonate under basic conditions . Purification often employs recrystallization or chiral HPLC to ensure enantiomeric purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : To verify stereochemistry and substituent positions (e.g., dimethyl groups at C4) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in studies of related pyrrolidine derivatives .
  • HPLC with Chiral Columns : To assess enantiomeric purity (>97% is typical for research-grade material) .

Q. How is this compound utilized in peptide synthesis?

The 4,4-dimethyl substitution stabilizes the pyrrolidine ring, reducing aggregation during solid-phase peptide synthesis. Its Boc- or Fmoc-protected forms serve as non-natural proline analogs to modulate peptide secondary structures (e.g., disrupting α-helices or β-sheets) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust formation.
  • Dispose of waste via certified chemical disposal services, as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How does the 4,4-dimethyl substitution influence the conformational dynamics of peptides?

The dimethyl groups restrict ring puckering, altering peptide backbone dihedral angles. This can enhance resistance to proteolytic degradation or modify receptor binding, as seen in pseudo-proline derivatives used for conformational control . Computational modeling (e.g., DFT or MD simulations) paired with NMR data can quantify these effects .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., NMR chemical shifts)?

  • Crystallographic Validation : Compare experimental X-ray structures (e.g., Cambridge Structural Database entries) with computed geometries to identify steric clashes or solvation effects .
  • Solvent Correction : Adjust computational models for solvent polarity, as dimethyl groups may alter solvation in polar solvents like DMSO .

Q. How does the stereochemistry at C2 and C4 impact biological activity in drug discovery?

The (S)-configuration at C2 is critical for mimicking natural proline in target binding. For example, analogs with (R)-configurations show reduced affinity in kinase inhibitors. Systematic SAR studies using enantiomeric pairs are recommended to isolate stereochemical effects .

Q. Can this compound serve as a ligand in coordination polymers or metal-organic frameworks (MOFs)?

While not directly reported, analogous pyrrolidine carboxylates form coordination networks via carboxylic acid-metal interactions. The dimethyl groups may introduce steric hindrance, affecting network topology. Exploratory studies should use single-crystal X-ray diffraction to characterize coordination modes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst Optimization : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to minimize racemization.
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and chiral integrity .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound?

  • pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pH 2–8), altering solubility. Stability studies via accelerated degradation (40°C/75% RH) are advised .
  • Thermal Analysis : DSC/TGA can identify decomposition thresholds (>150°C for most pyrrolidine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

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